(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and an acrylonitrile moiety, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acrylonitrile Addition: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and acrylonitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenyl groups can engage in π-π interactions, while the acrylonitrile moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-methylthiazol-2-yl)acrylonitrile
- (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-ethylthiazol-2-yl)acrylonitrile
- (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)propionitrile
Uniqueness
The uniqueness of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile lies in its specific substitution pattern and the presence of the acrylonitrile group. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-14-7-6-10-18(15(14)2)22-12-17(11-21)20-23-19(13-24-20)16-8-4-3-5-9-16/h3-10,12-13,22H,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZXBPBDSGBUPF-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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